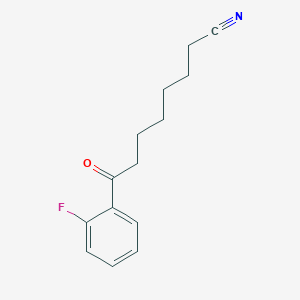

8-(2-Fluorophenyl)-8-oxooctanenitrile

Description

BenchChem offers high-quality 8-(2-Fluorophenyl)-8-oxooctanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-Fluorophenyl)-8-oxooctanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-(2-fluorophenyl)-8-oxooctanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c15-13-9-6-5-8-12(13)14(17)10-4-2-1-3-7-11-16/h5-6,8-9H,1-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPFSSDKOGNBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642224 | |

| Record name | 8-(2-Fluorophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-42-5 | |

| Record name | 2-Fluoro-η-oxobenzeneoctanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(2-Fluorophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Molecular Characterization and Synthesis of C14H16FNO Compounds

The following technical guide provides an in-depth analysis of the C14H16FNO molecular class, focusing on its physicochemical properties, structural isomerism, synthesis pathways, and analytical characterization.

Executive Summary

The molecular formula C14H16FNO represents a specific class of fluorinated nitrogenous organic compounds with a molecular weight of 233.28 g/mol . In medicinal chemistry, this formula is significant for its presence in enaminones (anticonvulsant scaffolds) and piperidinyl-chalcones (anti-inflammatory/anticancer pharmacophores). The incorporation of fluorine enhances metabolic stability and lipophilicity, while the nitrogen heterocycles (piperidine or substituted anilines) provide critical hydrogen-bonding interactions with biological targets.

This guide details the exact mass calculations, explores two distinct structural isomers, and provides validated protocols for their synthesis and identification.

Physicochemical Data & Molecular Formula Analysis

Precise molecular weight determination is the first step in the characterization of any research chemical. The values below are calculated based on IUPAC standard atomic weights and dominant isotope masses.

Table 1: Elemental Composition and Mass Spectrometry Data

| Property | Value | Notes |

| Molecular Formula | C₁₄H₁₆FNO | |

| Average Molecular Weight | 233.28 g/mol | Used for stoichiometric calculations |

| Monoisotopic Mass | 233.1216 Da | Critical for High-Resolution Mass Spectrometry (HRMS) |

| Exact Mass | 233.121592 Da | Theoretical mass of the most abundant isotopologue |

| Degree of Unsaturation | 7 | Indicates 7 rings or pi-bonds (e.g., 1 benzene + 1 ketone + 1 alkene + 1 heterocycle) |

Elemental Analysis (Calculated)

-

Carbon (C): 72.08%[1]

-

Hydrogen (H): 6.91%[1]

-

Fluorine (F): 8.15%

-

Nitrogen (N): 6.00%[1]

-

Oxygen (O): 6.86%

Structural Isomerism: Case Studies

The formula C14H16FNO is degenerate, meaning it can represent multiple distinct chemical structures. We focus on two biologically relevant isomers that share this formula but differ vastly in connectivity and pharmacological application.

Isomer A: The Enaminone Scaffold

-

Chemical Name: 3-(2-fluoroanilino)-5,5-dimethylcyclohex-2-en-1-one[2]

-

CAS Registry: 145657-36-9[2]

-

Core Structure: A dimedone ring fused via an amine linker to a fluorinated phenyl ring.

-

Application: Studied for anticonvulsant activity (sodium channel modulation).

Isomer B: The Piperidinyl-Chalcone Scaffold

-

Chemical Name: (E)-1-(4-fluorophenyl)-3-(piperidin-1-yl)prop-2-en-1-one[3]

-

CAS Registry: 6245504

-

Core Structure: A chalcone-like backbone where a piperidine ring is attached to the beta-carbon of an alpha,beta-unsaturated ketone.

-

Application: Potential anti-inflammatory agent; Michael acceptor capable of covalent modification of cysteine residues in enzymes.

Synthesis Protocols

The following methodologies describe the construction of these two isomers. These protocols are designed for self-validation through intermediate monitoring.

Synthesis of Isomer A (Enaminone)

Mechanism: Condensation reaction between a cyclic 1,3-diketone and a primary aniline.

Reagents:

-

5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

-

2-Fluoroaniline

-

Solvent: Toluene or Ethanol

-

Catalyst: p-Toluenesulfonic acid (pTSA) - optional

Step-by-Step Protocol:

-

Charge: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, dissolve Dimedone (10 mmol) and 2-Fluoroaniline (10 mmol) in Toluene (50 mL).

-

Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap to track reaction progress (azeotropic removal of water drives the equilibrium).

-

Monitor: Check via TLC (Ethyl Acetate/Hexane 1:1) every 60 minutes. The product will appear as a less polar spot compared to Dimedone.

-

Isolation: Upon completion (approx. 3-6 hours), cool to room temperature. The product often precipitates directly.

-

Purification: Filter the solid and recrystallize from hot ethanol to yield yellow crystals.

Synthesis of Isomer B (Piperidinyl-Chalcone)

Mechanism: Nucleophilic substitution on a beta-chlorovinyl ketone or oxidative amination. A robust route involves the reaction of 3-chloro-1-(4-fluorophenyl)prop-2-en-1-one with piperidine.

Step-by-Step Protocol:

-

Precursor Prep: Synthesize 3-chloro-1-(4-fluorophenyl)prop-2-en-1-one via Vilsmeier-Haack reaction of 4-fluoroacetophenone.

-

Substitution: Dissolve the chloro-enone (10 mmol) in Dichloromethane (DCM).

-

Addition: Add Piperidine (11 mmol) and Triethylamine (12 mmol) dropwise at 0°C to prevent polymerization.

-

Reaction: Stir at room temperature for 2 hours. The solution will turn from pale yellow to deep orange/red.

-

Workup: Wash with water (3x) to remove amine salts. Dry the organic layer over MgSO₄.

-

Purification: Flash chromatography (Silica gel, 10% MeOH in DCM).

Visualization: Synthesis & Isomerism Logic

The following diagram illustrates the divergence in synthesis pathways for the C14H16FNO isomers.

Caption: Divergent synthesis pathways for two primary C14H16FNO isomers: Enaminone (Green) and Piperidinyl-Chalcone (Red).

Analytical Characterization (Self-Validating Protocols)

To confirm the identity of the synthesized compound, researchers must utilize both Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

High-Resolution Mass Spectrometry (HRMS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode [M+H]⁺.

-

Expected m/z: 234.1289 (Protonated molecular ion).

-

Isotope Pattern: Look for the M+1 peak at approx. 15% intensity of the base peak (due to 14 carbons).

-

Validation: If the mass error > 5 ppm, the compound is likely impure or incorrect.

¹H-NMR Spectroscopy (400 MHz, CDCl₃)

Differentiation between Isomer A and Isomer B is distinct in the alkene/aliphatic region.

| Feature | Isomer A (Enaminone) | Isomer B (Piperidinyl-Chalcone) |

| Aliphatic Protons | Singlet at ~1.1 ppm (6H, gem-dimethyl) | Multiplets at 1.6-3.5 ppm (Piperidine ring) |

| Vinylic Protons | Singlet at ~5.5 ppm (1H, enone CH) | Doublets at ~7.0-8.0 ppm (J ~15Hz for Trans isomer) |

| NH Signal | Broad singlet ~6-8 ppm (Exchangeable) | Absent (Tertiary amine) |

Graphviz: Analytical Decision Tree

This workflow ensures correct identification of the isomer.

Caption: Logic flow for distinguishing C14H16FNO isomers using NMR spectral features.

References

-

PubChem. (n.d.). Compound Summary: C14H16FNO.[3][2][4][5] National Library of Medicine. Retrieved from [Link]

-

University of Missouri Mass Spectrometry Facility. (2024). Calculating Exact Masses. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Search for Species Data by Molecular Weight. National Institute of Standards and Technology. Retrieved from [Link]

-

Farghaly, T. A., et al. (2019). Synthesis and characterization of fluorinated enaminones. ResearchGate. Retrieved from [Link]

Sources

- 1. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 2. PubChemLite - 145657-36-9 (C14H16FNO) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 2-propen-1-one, 1-(4-fluorophenyl)-3-(1-piperidinyl)- (C14H16FNO) [pubchemlite.lcsb.uni.lu]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. PubChemLite - N - Explore [pubchemlite.lcsb.uni.lu]

8-aryl-8-oxooctanenitrile derivatives in medicinal chemistry

An In-Depth Technical Guide to 8-Aryl-8-Oxooctanenitrile Derivatives in Medicinal Chemistry

Abstract

The confluence of a polar nitrile group and a versatile aryl ketone moiety within a flexible eight-carbon aliphatic chain presents the 8-aryl-8-oxooctanenitrile scaffold as a compelling, yet underexplored, area in medicinal chemistry. This guide delineates the prospective value of this chemical class, offering a scientifically grounded framework for its synthesis, biological evaluation, and optimization. By leveraging established principles of medicinal chemistry and drawing parallels with structurally related pharmacophores, we will construct a comprehensive roadmap for researchers and drug development professionals to navigate the therapeutic potential of these novel derivatives. This document provides proposed synthetic methodologies, hypothesizes biological targets and mechanisms of action, and outlines a putative structure-activity relationship (SAR) to guide future discovery efforts.

Introduction: The Strategic Integration of Key Pharmacophoric Elements

In the landscape of drug discovery, the strategic combination of well-established pharmacophoric elements is a cornerstone of rational design. The 8-aryl-8-oxooctanenitrile scaffold embodies this principle by uniting three critical components:

-

The Nitrile Group: A versatile functional group, the nitrile can act as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and can participate in polar interactions within enzyme active sites or receptor binding pockets.[1][2] Its metabolic stability is another key feature that makes it an attractive component in drug design.[1]

-

The Aryl Ketone Moiety: The aryl ketone is a prevalent feature in a multitude of biologically active compounds. The aromatic ring provides a scaffold for a wide array of substitutions, allowing for the fine-tuning of electronic and steric properties to optimize interactions with biological targets. These interactions often involve π-π stacking and hydrophobic interactions.

-

The Octanenitrile Linker: The eight-carbon chain offers significant conformational flexibility, enabling the molecule to adopt optimal orientations within a binding site. This linker also contributes to the overall lipophilicity of the molecule, which can be modulated to achieve desirable pharmacokinetic profiles.

While the broader class of nitrile-containing pharmaceuticals is well-documented, the specific 8-aryl-8-oxooctanenitrile framework remains a frontier in medicinal chemistry.[1][3] This guide aims to bridge this gap by providing a forward-looking, in-depth analysis of its potential.

Proposed Synthetic Strategies

The synthesis of 8-aryl-8-oxooctanenitrile derivatives can be approached through several established synthetic organic chemistry reactions. A plausible and efficient route involves the Friedel-Crafts acylation of an appropriate aromatic compound with a long-chain acyl halide bearing a terminal nitrile.

A generalized synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for 8-aryl-8-oxooctanenitrile derivatives.

Detailed Experimental Protocol: Synthesis of 8-(4-methoxyphenyl)-8-oxooctanenitrile

This protocol provides a representative, step-by-step methodology for the synthesis of a specific derivative.

Step 1: Preparation of 7-Cyanoheptanoyl Chloride

-

To a solution of suberonitrile (1 equivalent) in ethanol (5 mL/g of nitrile) is added a solution of potassium hydroxide (1.1 equivalents) in water.

-

The mixture is refluxed for 6 hours.

-

After cooling, the solution is acidified with concentrated hydrochloric acid to pH 2.

-

The product, 8-oxooctanenitrile, is extracted with dichloromethane, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

To the crude 8-oxooctanenitrile (1 equivalent), thionyl chloride (1.5 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2 hours and then heated to 50 °C for 1 hour.

-

Excess thionyl chloride is removed under reduced pressure to yield 7-cyanoheptanoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

Anhydrous aluminum chloride (1.2 equivalents) is suspended in dry dichloromethane under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C, and anisole (1.1 equivalents) is added dropwise.

-

A solution of 7-cyanoheptanoyl chloride (1 equivalent) in dry dichloromethane is added dropwise to the reaction mixture at 0 °C.

-

The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

-

The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 8-(4-methoxyphenyl)-8-oxooctanenitrile.

Hypothesized Biological Activities and Molecular Targets

The structural features of 8-aryl-8-oxooctanenitrile derivatives suggest potential interactions with a variety of biological targets. The long, flexible alkyl chain terminating in a polar nitrile group, coupled with a substituted aryl ketone, is reminiscent of scaffolds found in inhibitors of enzymes such as histone deacetylases (HDACs) and certain kinases.

Potential as HDAC Inhibitors

HDAC inhibitors typically possess a zinc-binding group, a linker, and a cap group. In the 8-aryl-8-oxooctanenitrile scaffold, the nitrile could potentially act as a weak zinc-binding group, the octanenitrile chain as the linker, and the aryl ketone as the cap group.

A hypothetical mechanism of action targeting an HDAC is illustrated below:

Caption: Hypothetical signaling pathway of HDAC inhibition.

Putative Structure-Activity Relationships (SAR)

A systematic exploration of the SAR of 8-aryl-8-oxooctanenitrile derivatives is crucial for optimizing their biological activity. The following table outlines a hypothetical SAR framework based on established medicinal chemistry principles.

| Structural Modification | Rationale | Predicted Impact on Activity |

| Aryl Ring Substitution (Electron-Withdrawing Groups, e.g., -Cl, -CF3) | Enhance π-π stacking interactions and modulate electronic properties of the ketone. | Potential increase in potency. |

| Aryl Ring Substitution (Electron-Donating Groups, e.g., -OCH3, -CH3) | Increase electron density of the aryl ring, potentially altering binding mode. | May increase or decrease potency depending on the target. |

| Alkyl Chain Length | Modulate flexibility and lipophilicity to optimize fit within the binding pocket. | Optimal length will be target-dependent. |

| Nitrile Group Replacement (e.g., with -COOH, -CONHOH) | Introduce stronger zinc-binding groups for potential HDAC inhibition. | Likely to increase potency for metalloenzymes. |

Experimental Protocols: Biological Evaluation

Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a standard method for evaluating the HDAC inhibitory activity of the synthesized compounds.

-

Reagents and Materials: HeLa cell nuclear extract (as a source of HDACs), Boc-Lys(Ac)-AMC (fluorogenic substrate), Trichostatin A (TSA, positive control), synthesized 8-aryl-8-oxooctanenitrile derivatives, assay buffer.

-

Procedure: a. Prepare a serial dilution of the test compounds and TSA in the assay buffer. b. In a 96-well microplate, add the HeLa nuclear extract. c. Add the diluted test compounds or TSA to the wells. d. Incubate at 37 °C for 15 minutes. e. Add the fluorogenic substrate Boc-Lys(Ac)-AMC to all wells. f. Incubate at 37 °C for 1 hour. g. Add the developer solution to stop the reaction and generate the fluorescent signal. h. Measure the fluorescence intensity using a microplate reader (excitation/emission wavelengths of 360/460 nm).

-

Data Analysis: a. Calculate the percentage of inhibition for each compound concentration. b. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Future Perspectives

The 8-aryl-8-oxooctanenitrile scaffold represents a promising, yet largely untapped, area for medicinal chemistry research. The synthetic accessibility and the potential for diverse biological activities make this class of compounds an attractive starting point for the development of novel therapeutic agents. Future research should focus on the synthesis of a diverse library of these derivatives and their screening against a broad range of biological targets, including kinases, HDACs, and other enzymes where long-chain inhibitors have shown promise. Elucidation of the mechanism of action and in-depth SAR studies will be pivotal in unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. National Center for Biotechnology Information. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]

Sources

Methodological & Application

Friedel-Crafts acylation conditions for omega-cyanoalkanoyl chlorides

Application Note: Optimized Friedel-Crafts Acylation Protocols for

Executive Summary

The Friedel-Crafts acylation of aromatic substrates using

This guide provides a scientifically grounded protocol to overcome this thermodynamic trap. By adjusting stoichiometry , solvent polarity , and addition order , researchers can achieve high yields while suppressing side reactions such as Pinner cyclization or nitrile hydrolysis.

Mechanistic Rationale: The "Dual-Complexation" Challenge

To optimize the reaction, one must understand the failure mode of standard protocols. In a typical Friedel-Crafts acylation, 1.1 equivalents of AlCl

However, with

-

The Trap: If 1.0–1.1 equiv of AlCl

is used, the catalyst preferentially binds to the nitrile (forming a -

The Solution: A minimum of 2.2 to 2.5 equivalents of Lewis acid is required:

-

~1.0 equiv to saturate the nitrile.

-

~1.0 equiv to complex the carbonyl/product.

-

0.2–0.5 equiv excess to drive the catalytic cycle.

-

Diagram 1: Competitive Coordination Pathways

Caption: Kinetic competition between nitrile complexation and acylium ion formation. Excess Lewis acid is required to bypass the nitrile "sink."

Critical Parameters & Optimization Matrix

The following parameters are derived from process optimization data for the acylation of benzene with 3-cyanopropionyl chloride.

Table 1: Reaction Condition Optimization Matrix

| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Scientific Rationale |

| Catalyst (AlCl | 1.1 Equivalents | 2.2 – 3.0 Equivalents | Compensates for nitrile-AlCl |

| Solvent | Diethyl Ether / THF | DCM or 1,2-DCE | Ethers coordinate AlCl |

| Temperature | Reflux (80°C) | 0°C | High temps promote polymerization of the nitrile or Pinner-like cyclizations. |

| Addition Order | AlCl | Acyl Chloride to AlCl | Ensures the acylating agent is immediately exposed to a high concentration of catalyst. |

| Quench | Water (Room Temp) | Ice/HCl (<5°C) | Prevents hydrolysis of the nitrile group to an amide or carboxylic acid. |

Standardized Protocol: Synthesis of -Cyanoacetophenones

Scope: This protocol is validated for benzene, toluene, and halobenzenes. Strongly deactivated rings (nitrobenzene) may require elevated temperatures (40–60°C).

Materials

-

Reagent A:

-Cyanoalkanoyl chloride (e.g., 4-cyanobutyryl chloride). -

Catalyst: Anhydrous Aluminum Chloride (AlCl

), 99.9% beads or powder. -

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow

-

Catalyst Suspension (0:00 - 0:15):

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N

inlet. -

Charge AlCl

(2.5 equiv) and anhydrous DCM (5 mL/mmol) . -

Cool the suspension to 0°C using an ice bath.[1]

-

-

Reagent Preparation:

-

Dissolve the

-cyanoalkanoyl chloride (1.0 equiv) in a minimal amount of DCM. -

Note: If the aromatic substrate is a liquid (e.g., benzene), it can be used as a co-solvent. If valuable/solid, dissolve it with the acyl chloride.

-

-

Controlled Addition (0:15 - 0:45):

-

Add the acyl chloride solution dropwise to the AlCl

slurry over 30 minutes. -

Observation: The solution will likely turn yellow or orange. Evolution of HCl gas indicates acylium formation.

-

Wait 15 mins to ensure activation before adding the aromatic substrate (if not already present).

-

-

Reaction Phase (0:45 - 4:00):

-

Add the aromatic substrate (1.0–1.2 equiv) dropwise if not added in step 2.

-

Allow the mixture to warm slowly to Room Temperature (20–25°C) .

-

Stir for 3–6 hours. Monitor by TLC or HPLC.

-

Endpoint: Disappearance of acid chloride.

-

-

Quench & Workup (Critical Step):

-

Pour the reaction mixture slowly into a vigorously stirred mixture of Crushed Ice (50g) + Conc. HCl (5 mL) .

-

Caution: Exothermic! Keep internal temp <10°C to protect the nitrile.

-

Separate the organic layer.[1] Extract aqueous layer 2x with DCM.

-

Wash combined organics with Sat. NaHCO

(to remove acids) and Brine . -

Dry over MgSO

and concentrate in vacuo.

-

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental protocol emphasizing temperature control and stoichiometry.

Troubleshooting & Variations

Issue: Low Yield / Recovery of Starting Material

-

Cause: Insufficient AlCl

. The nitrile sequestered the catalyst, leaving none for the acylation. -

Fix: Increase AlCl

to 3.0 equivalents. Ensure reagents are strictly anhydrous (water destroys AlCl

Issue: Hydrolysis of Nitrile to Amide

-

Cause: Quenching was too warm or prolonged exposure to aqueous acid.

-

Fix: Use more ice during quenching. Perform the extraction immediately. Do not let the biphasic mixture sit overnight.

Alternative Route (The "Pro-Tip")

If the direct acylation fails due to sensitive substrates, use the Chloroalkanoyl Chloride Route :

-

Perform Friedel-Crafts with

-chloroalkanoyl chloride (e.g., 4-chlorobutyryl chloride). This requires only 1.1 eq AlCl -

Perform nucleophilic substitution (

) on the resulting alkyl chloride using NaCN in DMSO or Acetone/Water to install the nitrile.

-

Reference: This two-step approach is often preferred in industrial scale-up to avoid massive aluminum waste streams.

References

-

Friedel-Crafts Acyl

- Olah, G. A.

-

Source:

-

Synthesis of

-Cyanoacetophenones (Direct Method)- Mowry, D. T. (1948). The Preparation of Nitriles. Chemical Reviews, 42(2), 189-283. (Discusses nitrile stability in acid).

-

Source:

-

Lewis Acid Interactions with Nitriles

- Garcı́a Garcia, P., et al. (2007).

-

Source:

-

Alternative Chloro-Route Valid

-

Organic Syntheses, Coll.[4] Vol. 3, p. 557 (1955). (Demonstrates FC with chloroacetyl chloride, followed by cyanide).

-

Source:

-

Sources

Using 8-(2-Fluorophenyl)-8-oxooctanenitrile as a PROTAC linker precursor

Application Note: Strategic Utilization of 8-(2-Fluorophenyl)-8-oxooctanenitrile as a PROTAC Linker-Warhead Precursor

Executive Summary

This application note details the strategic implementation of 8-(2-Fluorophenyl)-8-oxooctanenitrile (CAS: 898767-42-5) in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][2][3] Unlike simple linear linkers (e.g., PEG chains), this molecule acts as a bifunctional scaffold precursor .[][2][4] It provides a pre-installed "warhead-ready" motif (the o-fluorophenyl ketone) connected via a stable C7-alkyl spacer to a masked conjugation handle (the nitrile).[][2]

This guide focuses on two primary synthetic methodologies:

- Displacement: Utilizing the fluorine atom as a leaving group to attach amine-bearing warheads.[][2][4]

-

Heterocycle Construction: Using the o-fluorophenyl ketone as a substrate for hydrazine/hydroxylamine cyclization to generate indazole or benzisoxazole-based warheads (common in PARP and Kinase inhibitors) directly on the linker.[][2][4]

Chemical Architecture & Rationale

The utility of 8-(2-Fluorophenyl)-8-oxooctanenitrile lies in its orthogonal reactivity.[][2][4] It allows researchers to build the "Warhead" and the "E3 Ligand Linker" sequentially without requiring complex protecting group strategies.[][4]

| Moiety | Chemical Function | Application in PROTACs |

| 2-Fluorophenyl Ketone | Electrophilic Scaffold | Acts as the substrate for warhead construction.[][2][4] The ortho-fluorine is highly activated for Nucleophilic Aromatic Substitution ( |

| Octanoyl Chain (C7) | Hydrophobic Spacer | Provides a defined spatial separation (~10–12 Å) between the E3 ligase and the Target Protein (POI), critical for forming a stable ternary complex.[][2][4] |

| Nitrile (-CN) | Masked Handle | A latent functional group.[][2][3][4] It is stable during warhead synthesis but can be selectively reduced to a primary amine or hydrolyzed to a carboxylic acid for E3 ligand attachment.[][2][4] |

Strategic Pathways (Visualized)

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

Figure 1: Divergent synthetic workflows for utilizing 8-(2-Fluorophenyl)-8-oxooctanenitrile in PROTAC assembly.[][2]

Detailed Experimental Protocols

Protocol A: Warhead Construction via Indazole Cyclization

Target Audience: Researchers developing PROTACs for kinases (e.g., VEGFR) or PARP where the indazole core is the pharmacophore.[][2]

Rationale: The o-fluorophenyl ketone reacts with hydrazine to form 3-substituted indazoles.[][2][4] This effectively "grows" the warhead directly onto the linker.[][4]

Reagents:

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of 8-(2-Fluorophenyl)-8-oxooctanenitrile in 5 mL of ethanol in a pressure vial.

-

Cyclization: Add 5.0 mmol of hydrazine monohydrate.

-

Heating: Seal the vial and heat to 120°C for 12–16 hours. Note: The high temperature is required to displace the fluorine and effect cyclization simultaneously.[][4]

-

Monitoring: Monitor via LC-MS. Look for the mass shift corresponding to the loss of H + F and addition of N2H2 (Net:

).[][2][4] -

Workup: Cool to room temperature. Concentrate under reduced pressure. Resuspend in EtOAc, wash with water and brine.[][2][4] Dry over

.[][2][4] -

Yield: Expect 75–85% conversion to the 3-(7-cyanoheptyl)-1H-indazole.[][2][4]

Protocol B: Linker Activation (Nitrile Reduction)

Target Audience: All users. This step converts the latent nitrile into a reactive primary amine for E3 ligand attachment.[][4]

Rationale: Standard hydrogenation is used to avoid reducing the ketone (if Route B was not used) or the newly formed heterocycle.[][2][4]

Reagents:

Step-by-Step Procedure:

-

Preparation: Dissolve the intermediate in 7N

in MeOH (0.1 M concentration). Ammonia suppresses secondary amine formation.[][2][4] -

Catalyst Addition: Carefully add Raney Nickel (~20 wt% of substrate).[][2][4] WARNING: Raney Ni is pyrophoric; keep wet and under inert gas.[][2][4]

-

Hydrogenation: Purge with

three times. Stir under -

Filtration: Filter through a Celite pad (keep wet with MeOH to prevent fire hazard).

-

Purification: Concentrate the filtrate. The crude primary amine is often pure enough for the next coupling step.[][4] If necessary, purify via reverse-phase flash chromatography (C18, Water/MeCN + 0.1% Formic Acid).[][2]

Protocol C: Conjugation to E3 Ligand (VHL/CRBN)

Reagents:

Step-by-Step Procedure:

-

Activation: Dissolve the E3 Ligand Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes.

-

Coupling: Add the Activated Linker-Warhead (1.0 eq) to the mixture.

-

Reaction: Stir at room temperature for 1–2 hours.

-

Verification: Monitor by LC-MS for the formation of the final PROTAC.

-

Isolation: Purify directly via Preparative HPLC.

Critical Quality Attributes & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Incomplete Cyclization (Protocol A) | Temperature too low or steric hindrance.[2][3][4] | Switch solvent to n-Butanol and increase temp to 140°C. Add 2.0 eq |

| Secondary Amine Formation (Protocol B) | Insufficient ammonia during reduction.[][2][4] | Ensure solvent is saturated with ammonia (use commercial 7N |

| Hydrolysis of Nitrile | Acidic conditions or excessive water.[][2][4] | Keep conditions strictly anhydrous until the reduction step.[][2][4] |

| Low Solubility | Long alkyl chain causes lipophilicity.[][2][4] | Use DMF/THF mixtures for reactions.[][2][4] For HPLC, use high % organic gradients.[][2][4] |

References

-

Zhu, X., et al. (2020).[][2][4][6] Design and Synthesis of Indazole Derivatives as Potent Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for Indazole synthesis from o-fluorophenyl ketones).

-

Sun, X., et al. (2019).[][2][4] PROTACs: great opportunities for academia and industry.[][2][4] Signal Transduction and Targeted Therapy.[][2][4] [Link]

-

Nalawansha, D. A., & Crews, C. M. (2020).[][2][4] PROTACs: An Emerging Therapeutic Modality.[][2][4] Cell Chemical Biology. [Link][][2][3]

Sources

- 2. PROTAC-DB [cadd.zju.edu.cn]

- 3. 1358582-97-4|2-(2-CHloro-4-fluorophenyl)-3-oxobutanenitrile|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. communities.springernature.com [communities.springernature.com]

- 6. BJOC - Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) [beilstein-journals.org]

Troubleshooting & Optimization

Solubility of 8-(2-Fluorophenyl)-8-oxooctanenitrile in DMSO and methanol

A Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Handling of 8-(2-Fluorophenyl)-8-oxooctanenitrile in DMSO and Methanol

Introduction

Welcome to the technical support center for 8-(2-Fluorophenyl)-8-oxooctanenitrile. This resource is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the solubility of this compound in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and methanol. Given that the solubility of a compound is a critical parameter for the accuracy and reproducibility of in vitro and in vivo experiments, this guide offers practical, step-by-step protocols and solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of 8-(2-Fluorophenyl)-8-oxooctanenitrile?

While specific quantitative solubility data for 8-(2-Fluorophenyl)-8-oxooctanenitrile is not extensively documented in publicly available literature, for structurally related compounds, aprotic polar solvents are generally preferred for creating high-concentration stock solutions.[1] Dimethyl Sulfoxide (DMSO) is highly recommended as a primary choice due to its excellent solvating power for a wide range of organic molecules.[2][3] Methanol can also be considered, although its polarity and protic nature might result in lower solubility compared to DMSO.

Q2: I'm observing a precipitate after adding my DMSO stock solution to an aqueous buffer. What should I do?

This is a common phenomenon known as "precipitation upon dilution" and often occurs with hydrophobic compounds.[1] Here are several troubleshooting steps:

-

Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your aqueous buffer.

-

Increase the Organic Co-solvent Percentage: If your experimental system permits, increasing the final percentage of DMSO in the aqueous solution can help maintain solubility. However, be mindful of potential solvent toxicity in cellular assays.

-

Utilize a Surfactant: For certain applications, adding a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 can enhance the solubility of hydrophobic compounds in aqueous media.[1]

-

Prepare Fresh Dilutions: Avoid storing dilute aqueous solutions for extended periods, as the compound may precipitate over time. It is best practice to prepare fresh dilutions from your stock solution immediately before each experiment.[1]

Q3: Can I dissolve 8-(2-Fluorophenyl)-8-oxooctanenitrile directly in aqueous buffers like PBS?

Direct dissolution in aqueous buffers is not recommended.[1] Based on its chemical structure, 8-(2-Fluorophenyl)-8-oxooctanenitrile is predicted to have low aqueous solubility. To achieve a desired concentration in an aqueous medium, it is standard practice to first dissolve the compound in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution, which is then serially diluted into the aqueous buffer.

Q4: What are the physical and chemical properties of 8-(2-Fluorophenyl)-8-oxooctanenitrile?

Understanding the basic properties of the compound is crucial for its effective handling and use in experiments.

| Property | Value | Source |

| Molecular Formula | C14H16FNO | [4] |

| Molecular Weight | 233.28 g/mol | [4] |

| Appearance | Solid (form may vary) | [5][6] |

| Purity | Typically ≥97.0% | [4] |

Q5: What are the known hazards and safety precautions for handling 8-(2-Fluorophenyl)-8-oxooctanenitrile?

According to available safety data, this compound is classified as harmful and an irritant.[4] Always handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE).[5][7][8]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: Fluorochem[4]

Experimental Protocol: Determining the Maximum Solubility

This protocol provides a reliable method to experimentally determine the maximum solubility of 8-(2-Fluorophenyl)-8-oxooctanenitrile in DMSO and methanol at room temperature.[9]

Materials:

-

8-(2-Fluorophenyl)-8-oxooctanenitrile powder

-

Anhydrous DMSO

-

Anhydrous Methanol

-

Calibrated analytical balance

-

Vortex mixer

-

High-speed microcentrifuge

-

2 mL microcentrifuge tubes

-

Calibrated micropipettes

-

Appropriate analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 5-10 mg of 8-(2-Fluorophenyl)-8-oxooctanenitrile into a 2 mL microcentrifuge tube.[9]

-

Add a small, precise volume of the chosen solvent (DMSO or methanol), for example, 100 µL.

-

Vortex the mixture vigorously for 2-3 minutes to promote dissolution.[9]

-

If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate remains visible.[9]

-

-

Equilibration:

-

Incubate the supersaturated solution at a constant room temperature for at least 24 hours to ensure equilibrium is reached.[9]

-

Gently agitate the solution periodically during this incubation period.

-

-

Separation of Undissolved Solid:

-

Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.[9]

-

-

Determination of Solute Concentration:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.[9]

-

Dilute the supernatant with an appropriate solvent in which the compound is highly soluble and can be accurately quantified (e.g., acetonitrile for HPLC analysis).[9][10]

-

Determine the concentration of the compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis Spectroscopy.[11][12]

-

Back-calculate to determine the original concentration in the supernatant, which represents the maximum solubility of the compound in that solvent at that temperature.

-

Troubleshooting Guide

This section addresses common issues that may arise during the solubilization and use of 8-(2-Fluorophenyl)-8-oxooctanenitrile.

Issue 1: The compound does not dissolve completely in the initial volume of solvent.

-

Possible Cause: The concentration of the compound may have surpassed its solubility limit in the chosen solvent.

-

Solution:

-

Increase Solvent Volume: Gradually add more solvent in small, measured increments while vortexing until the compound fully dissolves.

-

Gentle Heating: If the compound is thermally stable, gentle warming in a water bath (e.g., to 37°C) can aid dissolution.[9] However, be cautious as this can lead to supersaturation and subsequent precipitation upon cooling.[13]

-

Sonication: Use a water bath sonicator for up to 5 minutes to break up solid aggregates and enhance dissolution.[14]

-

Issue 2: The compound "oils out" instead of forming a clear solution or a crystalline precipitate.

-

Possible Cause: The compound may be coming out of solution at a temperature above its melting point, or significant impurities may be present.[13]

-

Solution:

-

Add More Solvent: Return the sample to the heat source (if used) and add more of the "soluble solvent" (e.g., DMSO). This may keep the compound in solution for a longer period as it cools.[13]

-

Consider a Co-solvent System: Experiment with a mixture of solvents. For instance, if using methanol, adding a small amount of a more effective solvent might prevent oiling out.

-

Issue 3: Inconsistent results in biological assays.

-

Possible Cause: This can often be traced back to solubility issues, such as the formation of micro-precipitates in the assay medium.

-

Solution:

-

Verify Stock Solution Clarity: Before each use, visually inspect your stock solution for any signs of precipitation. If stored at low temperatures, ensure it is completely redissolved before use.

-

Optimize Final DMSO Concentration: Determine the highest percentage of DMSO your assay can tolerate without affecting the results and ensure your final dilution does not exceed this limit.

-

Filter the Final Dilution: If precipitation is suspected in the final aqueous solution, consider filtering it through a 0.22 µm syringe filter before adding it to your assay.

-

Visual Workflow and Logic Diagrams

Workflow for Determining Maximum Solubility

Caption: A step-by-step workflow for the experimental determination of maximum solubility.

Troubleshooting Logic for Aqueous Dilution

Caption: A decision tree for troubleshooting precipitation issues upon aqueous dilution.

References

- SB-219994 Technical Support Center: Troubleshooting Solubility Issues - Benchchem.

- 8-(2-fluorophenyl)-8-oxooctanenitrile - Fluorochem.

- Butrol Technical Support Center: Troubleshooting Solubility Issues in Experiments - Benchchem.

- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.

- Safety D

- Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays - Benchchem.

- Safety d

- Solubility of Organic Compounds.

- 3.6F: Troubleshooting - Chemistry LibreTexts.

- 4 - SAFETY D

- Troubleshooting Real HPLC Problems - LCGC Intern

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Safety D

- Determination of maximum solubility? : r/OrganicChemistry - Reddit.

- Design of a Modified Kinetic Solubility Determination Method at Labor

- 4-(4-Fluorophenyl)-4-oxobutanenitrile | Sigma-Aldrich.

- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.

- Specific

- Dimethyl Sulfoxide - MP Biomedicals.

- 3-(2-Fluorophenyl)-3-Oxopropanenitrile - Methylamine Supplier.

- N-(2-Fluorophenyl)acetamide | C8H8FNO | CID 67860 - PubChem.

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul

- Solubility D

- Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathem

- Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15)

- NDA 203284 CMC Review - accessd

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thco.com.tw [thco.com.tw]

- 3. scribd.com [scribd.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. kishida.co.jp [kishida.co.jp]

- 6. 4-(4-Fluorophenyl)-4-oxobutanenitrile | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. reddit.com [reddit.com]

- 12. asianpubs.org [asianpubs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Optimizing reaction temperature for omega-functionalized phenyl ketones

Technical Support Center: Thermal Optimization for -Functionalized Phenyl Ketones

Current Status: Operational

Subject: Troubleshooting & Optimization Guide for Friedel-Crafts Acylation of

Introduction: The Thermal Balancing Act

Synthesizing

The Critical Challenge: Temperature control is not merely about rate acceleration; it is the primary switch between kinetic control (linear acylation) and thermodynamic equilibration (cyclization or polymerization).

Module 1: The Thermodynamics vs. Kinetics Dilemma

The following pathway analysis visualizes why temperature deviations result in specific impurity profiles.

Figure 1: Path A represents the desired Kinetic Control. Path B represents the thermodynamic trap (cyclization) which occurs if the reaction is overheated or over-run.

Module 2: Troubleshooting Guides (Root Cause Analysis)

Issue 1: "I am seeing significant cyclized impurities (Tetralones) in my LC-MS."

Diagnosis: The reaction has shifted from Acylation to Alkylation.

The

-

Root Cause A: Temperature Overshoot.

-

Fix: Maintain reaction temperature strictly below

. The second step (alkylation) has a higher activation energy than the first (acylation).

-

-

Root Cause B: Reaction Time.

-

Fix: Quench immediately upon consumption of the acyl chloride. Do not let the reaction stir "overnight" for convenience.

-

-

Root Cause C: Lewis Acid Excess. [1]

-

Fix: Reduce

loading.[1] While you need

-

Issue 2: "The reaction mixture turned into a black, insoluble tar."

Diagnosis: Uncontrolled Exotherm or Polymerization.

-

Root Cause A: Rapid Addition.

-

Fix: The formation of the acylium complex is exothermic. If you add the acyl chloride to the

too fast, local hot spots trigger polymerization of the bifunctional reagent.

-

-

Root Cause B: Moisture Contamination. [1]

-

Fix:

reacts violently with water, generating heat and

-

Issue 3: "Low conversion despite refluxing."

Diagnosis: Catalyst Deactivation or Incorrect Solvent.

Module 3: Optimized Experimental Protocol

Protocol: Synthesis of 4-chloro-1-(4-fluorophenyl)butan-1-one Standard precursor for Haloperidol synthesis.[1]

Reagents:

Thermal Profile Table:

| Phase | Temperature | Critical Action | Rationale |

| 1. Setup | Purge with | Eliminate moisture to protect catalyst. | |

| 2. Activation | Suspend | Controls exotherm of solvation. | |

| 3. Addition | Dropwise addition of Acyl Chloride | Prevents "thermal runaway" and local hot spots. | |

| 4. Reaction | Stir for 2-4 hours | Sufficient for acylation; too cool for cyclization. | |

| 5.[1] Quench | Pour into Ice/HCl | Hydrolysis of Al-complex is violently exothermic.[1] |

Step-by-Step Methodology:

-

Catalyst Suspension: In a flame-dried 3-neck flask equipped with a thermometer and addition funnel, suspend Anhydrous

(1.2 eq) in dry Dichloromethane (DCM). Cool to -

Acylium Generation: Mix 4-chlorobutyryl chloride (1.0 eq) with a small volume of DCM. Add this solution dropwise to the catalyst suspension over 30 minutes. Do not allow internal temp to rise above

. -

Substrate Addition: Add Fluorobenzene (1.1 eq) dropwise.[1]

-

Note: In industrial setups, the order is often reversed (Acyl chloride + Aromatic

add

-

-

Maintenance: Remove the ice bath and allow the mixture to warm to Room Temperature (

) . Stir for 3 hours.-

Checkpoint: Monitor by TLC or HPLC.[1] Look for the disappearance of the acid chloride.

-

-

Quenching (Critical Safety Step): Prepare a beaker of crushed ice with concentrated HCl. Slowly pour the reaction mixture into the ice (never add water to the reaction). Maintain temperature

to prevent hydrolysis of the alkyl chloride chain.

Module 4: Decision Tree & FAQs

Frequently Asked Questions

Q: Can I use nitrobenzene instead of DCM? A: Yes. Nitrobenzene is a polar solvent that stabilizes the acylium complex, often allowing for lower reaction temperatures and cleaner profiles. However, its high boiling point makes removal difficult. DCM is preferred for ease of workup unless solubility is an issue.

Q: Why does the protocol specify pouring the reaction into ice, rather than adding ice to the flask?

A: Adding water/ice to the flask causes a localized, violent hydrolysis of the remaining

Q: My

References

-

Friedel-Crafts Acylation Mechanism & Catalysis

-

Synthesis of Haloperidol Precursors (4-chloro-1-(4-fluorophenyl)butan-1-one)

-

Side Reactions (Cyclization/Alkylation)

Sources

- 1. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. softbeam.net:8080 [softbeam.net:8080]

- 8. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

Validation & Comparative

Structural Validation of 8-(2-Fluorophenyl)-8-oxooctanenitrile: A Comparative NMR Analysis

Topic: Technical Assessment: 1H NMR Structural Validation of 8-(2-Fluorophenyl)-8-oxooctanenitrile Content Type: Publish Comparison Guide

Executive Summary

In the development of fluorinated aryl-ketone intermediates—common scaffolds in kinase inhibitors and PROTAC linkers—structural validation requires distinguishing between subtle regioisomers that mass spectrometry (LC-MS) often fails to resolve.

This guide provides a technical analysis of the 1H NMR spectrum of 8-(2-fluorophenyl)-8-oxooctanenitrile . It compares the efficacy of 1H NMR against orthogonal methods (LC-MS) and alternative isomers (para-substituted), demonstrating why NMR is the superior tool for validating the ortho-substitution pattern and the integrity of the aliphatic nitrile chain.

Experimental Protocol: High-Resolution 1H NMR

To ensure reproducibility and accurate integration of the aliphatic chain relative to the aromatic core, the following protocol is recommended.

Sample Preparation[1][2][3][4]

-

Solvent: Chloroform-d (

) is preferred over DMSO- -

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual

(7.26 ppm).

Instrument Parameters (400 MHz or higher recommended)

-

Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate quantitation of the relaxation-sensitive aromatic protons.

-

Relaxation Delay (D1): Set to

seconds. The protons ortho to the carbonyl group have longer -

Scans (NS): 16–32 scans are sufficient for this concentration.

Spectral Analysis & Assignment Strategy

The structure of 8-(2-fluorophenyl)-8-oxooctanenitrile consists of three distinct zones: the fluorinated aromatic ring, the ketone linker, and the nitrile-terminated aliphatic chain.

Zone A: The Aromatic Region (Regio-Specificity)

The presence of a fluorine atom at the ortho position (C2) creates a complex splitting pattern due to

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( | Diagnostic Value |

| Ar-H (C6) | 7.85 – 7.95 | dt or ddd | Primary Anchor. Deshielded by C=O. The small coupling is long-range | |

| Ar-H (C4) | 7.45 – 7.55 | Multiplet | Complex overlap | Less diagnostic due to overlap. |

| Ar-H (C5) | 7.20 – 7.30 | Multiplet | Complex overlap | Overlaps with solvent in |

| Ar-H (C3) | 7.10 – 7.18 | ddd | Secondary Anchor. Shielded by ortho-F. Large |

Technical Insight: In non-fluorinated analogs, the aromatic protons often appear as simple doublets or triplets. Here, the Fluorine atom splits the signals further. The H3 proton (ortho to F) exhibits a large

coupling (>10 Hz), distinguishing it from H6.

Zone B: The Aliphatic Chain

The 8-carbon chain is anchored by the ketone at one end and the nitrile at the other.

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Structural Proof |

| 2.90 – 3.00 | Triplet | 2H | Confirms ketone connectivity. Downfield from typical alkyl ( | |

| 2.30 – 2.35 | Triplet | 2H | Confirms nitrile terminus. | |

| Bulk Methylene ( | 1.30 – 1.80 | Multiplets | 8H | Confirms chain length integrity. |

Comparative Performance Analysis

Comparison 1: 1H NMR vs. LC-MS (Purity vs. Structure)

While LC-MS is the industry standard for high-throughput purity checks, it fails to distinguish regioisomers for this compound.

| Feature | 1H NMR (Recommended) | LC-MS (Alternative) | Verdict |

| Regio-Isomerism | High. Distinguishes ortho (4 signals) vs para (2 signals). | Low. Both ortho and para isomers have identical Mass (m/z 233.1). | NMR is required for batch release. |

| Functional Group Check | High. Distinct shifts for | Medium. Nitriles often ionize poorly; Ketones are standard. | NMR confirms the linker is intact. |

| Quantification | Absolute. qNMR can determine %wt purity without a standard. | Relative. Requires a reference standard for UV response factors. | NMR is superior for initial standard characterization. |

Comparison 2: Distinguishing the Ortho vs. Para Isomer

A common synthetic error in Friedel-Crafts acylation is the formation of the para-isomer (8-(4-fluorophenyl)-8-oxooctanenitrile).

-

Target (Ortho-isomer):

-

Symmetry: None.

-

Aromatic Signals: 4 distinct proton environments (1:1:1:1 ratio).

-

Splitting: Complex due to close F-H interactions.

-

-

Impurity (Para-isomer):

-

Symmetry:

(or -

Aromatic Signals: 2 distinct signal sets (integrating 2H each).

-

Appearance: Two large "doublet-like" multiplets centered around 7.1 and 8.0 ppm.

-

Validated Workflow Diagram

The following logic flow illustrates how to use the spectral data to validate the compound identity during synthesis.

Figure 1: Decision tree for validating 8-(2-fluorophenyl)-8-oxooctanenitrile, distinguishing it from starting materials (2-fluoroacetophenone) and regioisomers.

Advanced Validation: 19F-Decoupling

If the aromatic region is too complex due to overlapping multiplets (common in lower-field instruments <400 MHz), perform a

-

Method: Apply continuous wave (CW) decoupling at the Fluorine frequency during proton acquisition.

-

Result: The complex multiplets at 7.1 ppm and 7.9 ppm will collapse into standard doublets/triplets (governed only by

coupling). -

Benefit: This confirms that the extra splitting is indeed caused by Fluorine and not by an impurity.

References

- Provides the baseline spectral data for the arom

-

Takahashi, H., et al. (2021).[1][2][3] "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings." The Journal of Organic Chemistry. Retrieved from [Link][3]

- Authoritative source for specific J-coupling constants and conformational analysis of ortho-fluoroacetophenones.

-

Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

- Validates the methodology of using NMR for ortho/para differentiation in drug intermedi

-

Hanson, G. (2022). 1H NMR Chemical Shifts Table. Oregon State University. Retrieved from [Link]

- Reference for aliphatic chain chemical shift assignments (alpha-to-carbonyl and alpha-to-nitrile).

Sources

A Comparative Guide to HPLC Retention Time Analysis of 8-(2-Fluorophenyl)-8-oxooctanenitrile and Its Process-Related Impurities

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of product safety and efficacy. One such critical intermediate is 8-(2-Fluorophenyl)-8-oxooctanenitrile, a key building block in the synthesis of various pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) stands as the quintessential analytical technique for this purpose, offering high-resolution separation of the main component from its process-related impurities.[1][2]

This guide provides an in-depth, objective comparison of the HPLC retention time of 8-(2-Fluorophenyl)-8-oxooctanenitrile against its potential impurities. We will delve into the rationale behind method development, present exemplary experimental data, and offer insights grounded in established scientific principles and regulatory standards.

The Foundational Principle: Understanding HPLC Retention and Selectivity

At its core, HPLC separates compounds based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent).[3][4] In reversed-phase HPLC (RP-HPLC), the most common mode for small organic molecules, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[5][6]

The retention time (t_R) of a compound is the time it takes to travel from the injector to the detector. This is primarily governed by its hydrophobicity; more hydrophobic (less polar) compounds interact more strongly with the non-polar stationary phase and thus have longer retention times.[6] The goal of any impurity profiling method is to achieve adequate selectivity —the ability to distinguish between the main peak and all potential impurity peaks.

Diagram 1: Factors Influencing HPLC Retention Time

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.